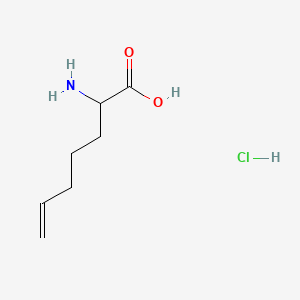![molecular formula C25H18FN3O2 B2672358 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866345-13-3](/img/structure/B2672358.png)
3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
A range of synthetic techniques have been developed for the preparation of pyrazoloquinolines and related compounds, which serve as a foundation for synthesizing more complex derivatives including 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. These methods often involve cyclization reactions and the introduction of various substituents to achieve desired properties or biological activities. Techniques include the Staudinger/aza-Wittig protocol, palladium-catalyzed cross-coupling, and one-pot synthesis approaches (Pawlas et al., 2000), (Aleksanyan & Hambardzumyan, 2013).
Medicinal Applications
Several derivatives of pyrazoloquinolines, including those structurally related to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, have been investigated for their potential medicinal properties. For instance, hexahydro-2H-pyrano[3,2-c]quinoline analogues have shown promising antitubercular activity (Kantevari et al., 2011). Furthermore, isoindolinone derivatives, which share a similar heterocyclic core, have been identified for their protective effects against hypoxia and inhibitory activities against key biological targets (SunLeon Xuetong et al., 2012).
Antioxidant Properties
Compounds within this chemical family have also been explored for their antioxidant capabilities, which is crucial for the development of therapies against oxidative stress-related diseases. A novel isoxazolequinoxaline derivative, for example, demonstrated significant antioxidant activity, suggesting the potential of pyrazoloquinoline derivatives in this area (Abad et al., 2021).
Anticancer Activity
The anticancer potential of various derivatives, including those structurally related to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, has been a significant area of interest. These compounds have been evaluated for their cytotoxic effects against different cancer cell lines, with some showing promising results (Deady et al., 2003).
Heterocyclic Chemistry and Material Science
The applications of these compounds extend beyond medicinal chemistry into the realms of heterocyclic chemistry and material science, where their unique fluorescent properties and potential as building blocks for more complex molecules are explored (Pashkevich et al., 1998).
properties
IUPAC Name |
5-(4-fluorophenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-3-2-4-16(9-15)12-29-13-20-24(17-5-7-18(26)8-6-17)27-28-25(20)19-10-22-23(11-21(19)29)31-14-30-22/h2-11,13H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVWBBDIHSCAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

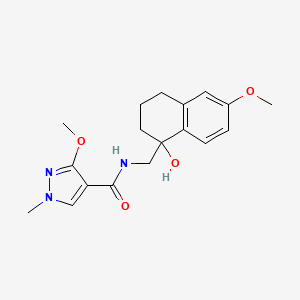
![(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2672276.png)
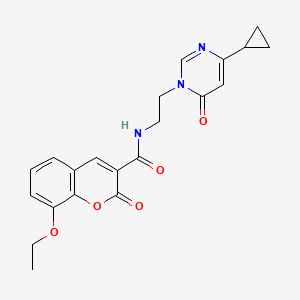
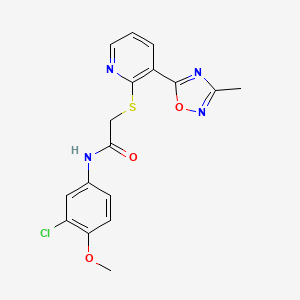
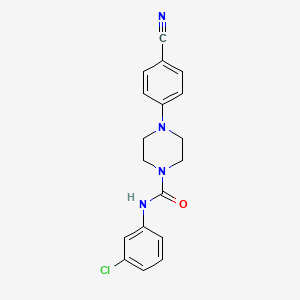
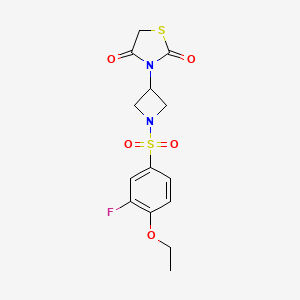
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)
![2-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2672283.png)
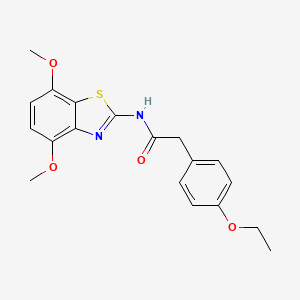
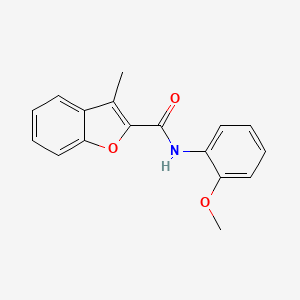


![N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2672295.png)
